10-Allyl-2-(trifluoromethyl)-10H-phenothiazine

Description

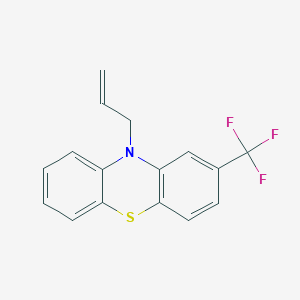

10-Allyl-2-(trifluoromethyl)-10H-phenothiazine is a phenothiazine derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and an allyl (-CH₂CH=CH₂) substituent at position 10. Phenothiazines are tricyclic heterocyclic compounds with a sulfur and nitrogen atom in the central ring, widely studied for their diverse biological activities, including antipsychotic, antitumor, and antioxidant properties .

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, allyl bromide can react with 2-(trifluoromethyl)-10H-phenothiazine in the presence of a base like NaH in dry DMF, followed by purification via column chromatography .

Properties

CAS No. |

2514763-70-1 |

|---|---|

Molecular Formula |

C16H12F3NS |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

10-prop-2-enyl-2-(trifluoromethyl)phenothiazine |

InChI |

InChI=1S/C16H12F3NS/c1-2-9-20-12-5-3-4-6-14(12)21-15-8-7-11(10-13(15)20)16(17,18)19/h2-8,10H,1,9H2 |

InChI Key |

QHYPSHDIWKPYKH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Allyl-2-(trifluoromethyl)-10H-phenothiazine typically involves the following steps:

Starting Materials: The synthesis begins with phenothiazine as the core structure.

Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent like trifluoromethyl iodide under specific conditions, often involving a catalyst such as copper(I) iodide.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction reactions can target the phenothiazine ring, potentially converting it to dihydrophenothiazine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Dihydrophenothiazine derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

Material Science:

Biology and Medicine:

Pharmacology: Research into its potential as an antipsychotic or antihistaminic agent, similar to other phenothiazines.

Biological Probes: Used in studies to understand the interaction of phenothiazine derivatives with biological targets.

Industry:

Dyes and Pigments: Phenothiazine derivatives are used in the production of dyes and pigments due to their vibrant colors.

Agriculture: Potential use as a pesticide or fungicide.

Mechanism of Action

The mechanism of action of 10-Allyl-2-(trifluoromethyl)-10H-phenothiazine is not fully understood but is believed to involve:

Molecular Targets: Interaction with dopamine receptors, similar to other phenothiazines, which may explain its potential antipsychotic effects.

Pathways: Modulation of neurotransmitter pathways, particularly those involving dopamine and serotonin.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural Modifications at Position 10

Substituents at position 10 significantly influence physicochemical properties and biological activity. Key comparisons include:

Key Observations :

- Allyl vs. Piperazinyl Propyl (Trifluoperazine) : The allyl group offers simpler synthetic routes and lower molecular weight, whereas trifluoperazine’s piperazinyl group enhances solubility and CNS targeting .

- Allyl vs. Chloropropyl : The chloropropyl group provides a handle for nucleophilic substitution but introduces higher cytotoxicity .

Substituent Effects at Position 2

The trifluoromethyl group at position 2 is critical for bioactivity. Comparisons with chlorine (Cl) and hydrogen (H) derivatives reveal:

Key Observations :

- CF₃ vs. Cl : The trifluoromethyl group reduces TCID₅₀ (enhances potency) by 13-fold compared to chlorine, likely due to increased electron-withdrawing effects and membrane permeability .

- Antioxidant Activity: Phenothiazines with CF₃ and phenacyl bridges (e.g., from ) exceed ascorbic acid in radical scavenging, suggesting synergistic effects between substituents .

Antitumor Activity

- 10-[4-(Phthalimido)butyl]-10H-phenothiazine (TCID₅₀ = 7.8 µg/mL): The butylene chain at position 10 improves activity over propylene analogs, but CF₃ at C2 reduces efficacy in this series .

- 1-(2-Chloroethyl)-3-(2-CF₃-10H-phenothiazin-10-yl)butyl-1-urea (TCID₅₀ = 7.8 µg/mL): Urea derivatives with CF₃ and butylene chains show optimal activity, highlighting the importance of side-chain length .

Enzymatic Inhibition

Biological Activity

10-Allyl-2-(trifluoromethyl)-10H-phenothiazine is a compound belonging to the phenothiazine class, recognized for its significant biological activity, particularly in neuropharmacology. As a metabolite of fluphenazine, this compound retains important pharmacological properties that contribute to its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Phenothiazine core : A tricyclic structure that contains sulfur.

- Allyl group : Located at the 10-position, enhancing its reactivity.

- Trifluoromethyl group : Positioned at the 2-position, which increases lipophilicity and alters electronic properties.

This unique configuration significantly influences its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its role as a dopaminergic antagonist , which is crucial for its antipsychotic effects. The trifluoromethyl group enhances metabolic stability and binding affinity to various biological targets, including dopamine receptors. Additionally, the compound may exert anticancer effects through mechanisms involving DNA alkylation, where reactive intermediates can bind to DNA and induce cell death.

Neuropharmacological Effects

Research indicates that compounds in the phenothiazine class exhibit significant dopaminergic antagonism, which is essential for treating psychotic disorders such as schizophrenia. Studies have shown that this compound maintains these properties, making it a candidate for further investigation in neuropharmacology.

Anticancer Properties

In vitro studies suggest that this compound may have anticancer activity. The mechanism involves the formation of reactive intermediates capable of interacting with DNA, leading to cytotoxic effects in cancer cells. This property aligns with findings from other phenothiazines that demonstrate similar anticancer mechanisms.

Additional Biological Activities

Emerging research also points towards potential antimicrobial and anti-inflammatory properties of this compound. These activities warrant further exploration to establish a broader therapeutic profile.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fluphenazine | Phenothiazine core with piperazine side chain | Established antipsychotic with extensive use |

| Chlorpromazine | Contains chlorine substituent | First-generation antipsychotic with sedative effects |

| Thioridazine | Alkyl side chain with sulfur | Notable for its sedative properties |

| Prochlorperazine | Chlorinated derivative | Used for antiemetic effects |

Case Studies

Several case studies have focused on the pharmacological evaluation of phenothiazines, including derivatives like this compound. One notable study assessed its binding affinity to dopamine receptors, revealing that modifications in the phenothiazine structure can significantly influence receptor interactions and therapeutic efficacy .

Another study investigated the cytotoxic effects of this compound on various cancer cell lines, demonstrating its potential as an effective anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Q. How to optimize DFT parameters for modeling this compound’s electronic structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.